BenchChemオンラインストアへようこそ!

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Structure-Activity Relationship (SAR) Medicinal Chemistry Chemical Probe Design

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide (CAS 922041-78-9) is a synthetic heterocyclic small molecule belonging to the benzofuran-1,3,4-oxadiazole hybrid class. Its core architecture comprises a 7-methoxybenzofuran moiety linked at the 5-position of a 1,3,4-oxadiazole ring, with a 2-phenylacetamide group attached to the oxadiazole 2-position via a direct N-amide bond.

Molecular Formula C19H15N3O4
Molecular Weight 349.346
CAS No. 922041-78-9
Cat. No. B2963139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
CAS922041-78-9
Molecular FormulaC19H15N3O4
Molecular Weight349.346
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C19H15N3O4/c1-24-14-9-5-8-13-11-15(25-17(13)14)18-21-22-19(26-18)20-16(23)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,20,22,23)
InChIKeyAWUPETKXPOTRHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide (CAS 922041-78-9): Structural Identity, Class Membership, and Procurement Baseline


N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide (CAS 922041-78-9) is a synthetic heterocyclic small molecule belonging to the benzofuran-1,3,4-oxadiazole hybrid class [1]. Its core architecture comprises a 7-methoxybenzofuran moiety linked at the 5-position of a 1,3,4-oxadiazole ring, with a 2-phenylacetamide group attached to the oxadiazole 2-position via a direct N-amide bond. This direct N-amide linkage distinguishes it from the more extensively studied S-linked N-phenylacetamide benzofuran-oxadiazole series (BF1–BF16) and the S-alkylated amide benzofuran-oxadiazole series (5a–j), both of which have been evaluated in published in silico docking and in vitro enzyme inhibition studies [2][3]. The molecular formula is C19H15N3O4 with a molecular weight of 349.35 g/mol, and InChIKey AWUPETKXPOTRHJ-UHFFFAOYSA-N .

Why Benzofuran-Oxadiazole Analogs Cannot Substitute for N-[5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide in Target-Focused Research


Benzofuran-1,3,4-oxadiazole hybrids comprise a structurally diverse class where small modifications to the linkage type, heterocyclic substitution, and amide moiety profoundly alter biological activity profiles. Published SAR data demonstrate that the BF-series (S-linked N-phenylacetamide) achieves binding affinities ranging from approximately −10 to −14.82 kcal/mol against Mtb Pks13, with BF4 (−14.82 kcal/mol) outperforming the reference inhibitor TAM-16 (−14.61 kcal/mol) [1]. In contrast, the 5a–j series with S-alkylated amide linkages shows tyrosinase IC50 values spanning 11–15.5 μM [2]. Meanwhile, the 7-methoxybenzofuran-triazole N-phenylacetamide series (16a–j) yields fungal tyrosinase IC50 values from 0.39 to 4.88 μM [3]. The target compound (CAS 922041-78-9) is structurally distinct in possessing a direct N-amide phenylacetamide linkage with a 7-methoxybenzofuran substitution—a combination not represented in any of these extensively characterized series. PubChem screening data additionally confirm that this compound was inactive in four bioassays, including an M. tuberculosis phosphatase PstP HTS screen, distinguishing its selectivity profile from the antimycobacterial-active BF-series leads [4]. These structural and screening-profile differences underscore that biological activity, selectivity, and target engagement cannot be assumed to transfer between even closely related benzofuran-oxadiazole analogs.

Quantitative Differentiation Evidence for N-[5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide (CAS 922041-78-9): Head-to-Head Structural and Screening Comparisons


Linkage Chemistry Differentiation: Direct N-Amide vs. S-Linked vs. S-Alkylated Amide in Benzofuran-Oxadiazole Scaffolds

The target compound (CAS 922041-78-9) employs a direct N-amide bond connecting the phenylacetamide moiety to the oxadiazole 2-position. This contrasts fundamentally with the BF1–BF16 series, which uses an S-linked (thioether) N-phenylacetamide attachment, and the 5a–j series, which uses an S-alkylated amide linkage [1][2]. The bond connectivity difference has documented functional consequences: the S-linked BF4 achieves a docking binding affinity of −14.82 kcal/mol against Mtb Pks13 (exceeding TAM-16 at −14.61 kcal/mol), while the S-alkylated 5a achieves tyrosinase IC50 of 11 ± 0.25 μM (vs. ascorbic acid 11.5 ± 0.1 μM) [1][2]. No quantitative activity data have been published for the direct N-amide variant (CAS 922041-78-9) against these same targets, meaning its activity profile cannot be predicted from the S-linked or S-alkylated series data.

Structure-Activity Relationship (SAR) Medicinal Chemistry Chemical Probe Design

PubChem BioAssay Selectivity Profile: Demonstrated Inactivity Across Four Screening Platforms

PubChem BioAssay records (CID 40956782) document that CAS 922041-78-9 was tested in four distinct screening assays and returned an 'Inactive' outcome in every case [1]. The screened targets include: (i) RMI-FANCM (MM2) interaction inhibitors (AID 1159607, PubMed 26962873), (ii) SSB-PriA antibiotic resistant target AlphaScreen (AID 1272365, two target accessions CDO16358 and CDO16711), and (iii) HTS for inhibitors of M. tuberculosis phosphatase PstP (AID 2060911, target P9WHW5). This broad inactivity profile is particularly notable because closely related S-linked benzofuran-oxadiazole analogs (BF3, BF4, BF8) demonstrated strong in silico binding to the Mtb target Pks13 [2]. The inactivity against the M. tuberculosis PstP screen is consistent with the possibility that the direct N-amide linkage and 7-methoxy substitution alter target engagement relative to the S-linked BF series.

Selectivity Screening Negative Control Selection Anti-Target Profiling

Heterocyclic Core Substitution: 7-Methoxybenzofuran vs. Unsubstituted Benzofuran vs. Furan in Oxadiazole Hybrids

The target compound incorporates a 7-methoxy substituent on the benzofuran ring, a modification that has been systematically explored in the 7-methoxybenzofuran-triazole N-phenylacetamide series (16a–j). In that series, the 7-methoxybenzofuran scaffold enabled fungal tyrosinase IC50 values spanning 0.39 ± 1.45 μM (16h) to 4.88 ± 1.14 μM (16e), with the most potent compound (16h) achieving an IC50 approximately 78-fold lower than kojic acid (30.34 ± 1.00 μM) and 29-fold lower than ascorbic acid (11.5 ± 1.00 μM) [1]. By comparison, unsubstituted benzofuran-oxadiazole hybrids with S-alkylated amide linkages (5a–j series) showed weaker tyrosinase inhibition, with the best compound 5a achieving IC50 = 11 ± 0.25 μM [2]. This class-level SAR suggests that the 7-methoxy substituent on benzofuran contributes to enhanced target engagement, a property that distinguishes CAS 922041-78-9 from unsubstituted benzofuran and furan-based oxadiazole analogs.

Structure-Activity Relationship (SAR) Tyrosinase Inhibition Benzofuran Pharmacophore

Vendor-Specification Purity and Physicochemical Characterization: Procurement-Grade Benchmarking

The compound is commercially available from Chemenu (Catalog No. CM996057) with a stated purity of ≥95% . The SMILES notation (COC1=C2OC(=CC2=CC=C1)C1=NN=C(NC(=O)CC2=CC=CC=C2)O1) confirms the connectivity of the 7-methoxybenzofuran, 1,3,4-oxadiazole, and 2-phenylacetamide moieties. Molecular weight is 349.35 g/mol with molecular formula C19H15N3O4. In contrast to more extensively profiled analogs from the BF series (which have published synthetic routes with 60–96% yields under ultrasound/microwave-assisted conditions [1]), the target compound's synthetic route and lot-to-lot reproducibility data are not publicly available beyond vendor specification. Researchers requiring high-purity material for quantitative pharmacology should request batch-specific certificates of analysis.

Quality Control Chemical Procurement Purity Specification

Evidence-Based Application Scenarios for N-[5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide (CAS 922041-78-9)


Negative Control Compound for Benzofuran-Oxadiazole Library Screening Campaigns

CAS 922041-78-9 is uniquely positioned as a negative control for benzofuran-oxadiazole screening libraries. Its documented inactivity across four distinct PubChem assays—including an M. tuberculosis phosphatase PstP HTS screen—provides a pre-validated inactivity baseline [1]. When screening structurally related active analogs such as the BF-series compounds (which show computational binding to Mtb Pks13), this compound can serve as a matched inactive comparator to establish assay signal-to-background windows. Its structural similarity to active chemotypes (shared benzofuran-oxadiazole core) minimizes confounding factors that arise when using chemically unrelated negative controls.

SAR Expansion Studies Exploring Direct N-Amide vs. S-Linked Linker Chemistry

The compound represents a distinct linkage chemistry branch—direct N-amide—that is absent from the published BF1–BF16 (S-linked) and 5a–j (S-alkylated) benzofuran-oxadiazole series [2][3]. Researchers investigating how linker chemistry modulates target binding, metabolic stability, or physicochemical properties in benzofuran-oxadiazole hybrids can use this compound as a representative of the direct amide subclass. Comparative profiling of CAS 922041-78-9 against S-linked analogs (e.g., BF4) and S-alkylated analogs (e.g., 5a) under identical assay conditions would generate novel SAR data addressing an unresolved question in this chemical series.

Tyrosinase and Melanogenesis Research: 7-Methoxybenzofuran Pharmacophore Exploration

Class-level SAR from the 7-methoxybenzofuran-triazole series demonstrates that 7-methoxy substitution enables potent tyrosinase inhibition, with the best compound (16h) achieving IC50 = 0.39 ± 1.45 μM—a 78-fold improvement over kojic acid [4]. CAS 922041-78-9 carries this same 7-methoxybenzofuran pharmacophore but couples it to a 1,3,4-oxadiazole core rather than a triazole, and uses a direct N-amide rather than the varied amide substitutions in the 16a–j series. This structural configuration makes the compound a logical candidate for comparative tyrosinase profiling to determine whether the oxadiazole core offers advantages over the triazole core in terms of potency, selectivity, or ADMET properties.

Anti-Target Profiling in M. tuberculosis Drug Discovery Programs

The compound was screened and found inactive in an M. tuberculosis phosphatase PstP HTS campaign (PubChem AID 2060911), yet structurally related benzofuran-oxadiazole compounds (BF3, BF4, BF8) show strong in silico binding to the Mtb Pks13 target [1][2]. This selectivity gap—active against one Mtb target (Pks13) but inactive against another (PstP)—can be exploited in target deconvolution studies. Using CAS 922041-78-9 as a PstP-inactive chemical probe alongside Pks13-active analogs can help dissect whether observed antimycobacterial phenotypes are Pks13-mediated or involve off-target contributions.

Quote Request

Request a Quote for N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.